molecular formula C19H18N2O4 B2907813 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 2034438-04-3

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide

Cat. No.: B2907813
CAS No.: 2034438-04-3
M. Wt: 338.363
InChI Key: SAPBRSNWAFYRGW-UHFFFAOYSA-N
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Description

Its structure features a bifuran-based alkyl chain at the N1 position and a 2,3-dimethylphenyl group at the N2 position.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12-5-3-6-15(13(12)2)21-19(23)18(22)20-11-14-8-9-17(25-14)16-7-4-10-24-16/h3-10H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPBRSNWAFYRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

It is known that the compound plays a crucial role in the copper-catalyzed coupling reactions, leading to the formation of internal alkynes. These reactions are important in the synthesis of various organic compounds.

Result of Action

The primary result of the compound’s action is the formation of internal alkynes through copper-catalyzed coupling reactions. This can lead to the synthesis of a wide variety of organic compounds, contributing to the diversity of chemical reactions in organic chemistry.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Features and Functional Groups

The compound’s structural uniqueness lies in its bifuran moiety and 2,3-dimethylphenyl substitution , which differentiate it from other oxalamides. Below is a comparative analysis of key analogs:

Compound Name N1 Substituent N2 Substituent Key Applications Metabolic Stability References
Target Compound [2,2'-Bifuran]-5-ylmethyl 2,3-dimethylphenyl Potential flavoring/pharmacological agent Inferred rapid metabolism
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) 2,3-Dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami flavor enhancer Rapid metabolism (no amide hydrolysis)
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(pyridin-2-yl)ethyl Commercial umami flavor (Savorymyx® UM33) High stability in hepatocytes
BNM-III-170 4-Chloro-3-fluorophenyl (1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-indenyl HIV vaccine adjuvant Not reported
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) 2-Methoxy-4-methylbenzyl 2-(pyridin-2-yl)ethyl Flavoring agent Similar to No. 2225

Key Structural Insights :

  • The 2,3-dimethylphenyl group at N2 is less electron-rich than pyridinylethyl or guanidinomethyl groups, which could reduce receptor-binding affinity in flavor-related applications .

Metabolic and Toxicological Profiles

Metabolism:
  • Oxalamides like No. 2225 and S336 undergo rapid metabolism in rat hepatocytes without amide bond hydrolysis, suggesting phase I modifications (e.g., oxidation) dominate .
Toxicity:
  • Structurally related compounds (e.g., No. 1770) share similar safety margins due to analogous metabolic pathways and low bioaccumulation risks .
  • Critical Gap: No genotoxicity or chronic toxicity data are available for the target compound, though related oxalamides (e.g., No. 2225) tested negative for bacterial mutagenicity .

Functional Efficacy

  • Flavoring Agents : Pyridyl- and dimethoxybenzyl-substituted oxalamides (e.g., S336) exhibit high potency as umami agonists due to strong interactions with the hTAS1R1/hTAS1R3 receptor . The target compound’s dimethylphenyl group may reduce this efficacy, as aromatic methyl groups are less polar than methoxy or pyridyl substituents.

Pharmacokinetic Comparison

Parameter Target Compound (Inferred) No. 2225 S336
Oral Bioavailability Moderate (estimated) Moderate (33%) High (>50%)
Plasma Elimination Rapid Rapid (t1/2 <4 hrs) Moderate
Metabolic Pathway Furan oxidation, phase I Phase I oxidation Phase I/II conjugation

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